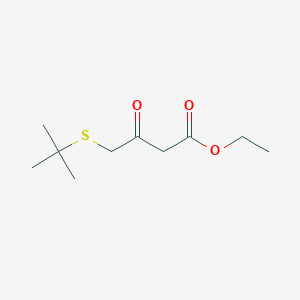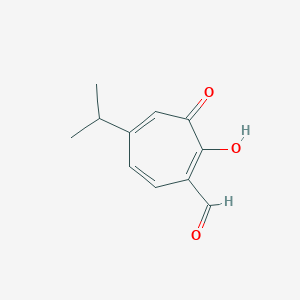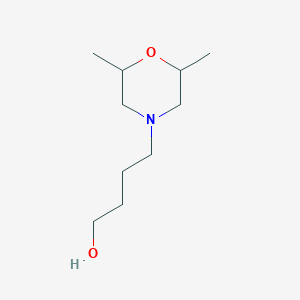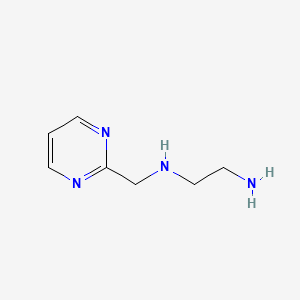
2-(4-Iodo-phenoxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-phenoxy)-5-nitropyridine is an organic compound that features both iodine and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenoxy)-5-nitropyridine typically involves the nucleophilic substitution reaction of 4-iodophenol with 2,5-dichloropyridine in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group can be introduced via nitration of the resulting intermediate using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.
Substitution: Various biaryl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Iodo-phenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-phenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom can facilitate the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
4-Iodophenol: Shares the iodine functional group but lacks the nitro group and pyridine ring.
2-(4-Iodophenoxy)pyridine: Similar structure but without the nitro group.
5-Nitropyridine: Contains the nitro group but lacks the iodine and phenoxy groups.
Propiedades
Fórmula molecular |
C11H7IN2O3 |
|---|---|
Peso molecular |
342.09 g/mol |
Nombre IUPAC |
2-(4-iodophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7IN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
Clave InChI |
BBWSBPUZUPQQDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanamine,4-(1h-imidazol-1-yl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8519037.png)




![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)




![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)
